4-methoxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone
Overview
Description
4-Methoxybenzaldehyde, also known as Anisaldehyde or p-Anisaldehyde, is a compound widely utilized in the fragrance and flavor industry . It is an important intermediate in the synthesis of other organic compounds, perfumes, and pharmaceuticals like antihistamines . It is also used in the preparation of agrochemicals, dyes, and plastic additives .
Molecular Structure Analysis
The molecular formula of 4-Methoxybenzaldehyde is C8H8O2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
4-Methoxybenzaldehyde is a clear colorless to pale yellow liquid . It has a molecular weight of 136.15 , a density of 1.12 g/cm3 at 25 °C , and a boiling point of 247-249 °C/1013 hPa . It is soluble in acetone, alcohol, ether, chloroform, and benzene, but immiscible with water .Safety and Hazards
4-Methoxybenzaldehyde has a flash point of 116 °C . It is classified as Aquatic Chronic 3 under hazard classifications . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is incompatible with strong bases, strong oxidizing agents, and strong reducing agents .
properties
IUPAC Name |
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-31-18-9-5-16(6-10-18)14-25-30-23-28-21(24-15-20-4-3-13-33-20)27-22(29-23)26-17-7-11-19(32-2)12-8-17/h3-14H,15H2,1-2H3,(H3,24,26,27,28,29,30)/b25-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBNPDBHMPDUSZ-QFEZKATASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.